molecular formula C36H58O11 B1675372 Lucyoside R CAS No. 206270-86-2

Lucyoside R

Cat. No.: B1675372
CAS No.: 206270-86-2
M. Wt: 666.8 g/mol
InChI Key: XARTTWLFBGJXMU-VWIHJBPLSA-N
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Description

Lucyoside R is a pentacyclic triterpenoid saponin isolated from the leaves of Luffa cylindrica . . These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucyoside R is primarily isolated from natural sources, specifically the leaves of Luffa cylindrica . The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is mainly obtained through extraction from plant sources. advancements in biotechnological methods, such as plant cell culture and genetic engineering, could potentially enhance the yield and efficiency of this compound production in the future.

Chemical Reactions Analysis

Types of Reactions: Lucyoside R undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the triterpene backbone.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyl donors and catalysts like glycosyltransferases.

Major Products: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities.

Scientific Research Applications

Lucyoside R has a wide range of scientific research applications due to its diverse biological activities:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Lucyoside R is unique due to its specific glycosylation pattern and the presence of distinct sugar moieties. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

CAS No.

206270-86-2

Molecular Formula

C36H58O11

Molecular Weight

666.8 g/mol

IUPAC Name

(3S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-3,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C36H58O11/c1-31(2)13-19-18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-35(23,6)34(18,5)11-12-36(19,30(44)45)15-24(31)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20+,21+,22+,23+,24-,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1

InChI Key

XARTTWLFBGJXMU-VWIHJBPLSA-N

SMILES

CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

Canonical SMILES

CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lucyoside R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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